molecular formula C20H17BrN2O3 B3585944 Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate

Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate

Cat. No.: B3585944
M. Wt: 413.3 g/mol
InChI Key: LAJUNVAOYANIRM-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate is a quinoline derivative featuring a 4-acetylphenylamino substituent at position 4, a bromine atom at position 6, and an ethyl carboxylate group at position 3. Quinoline scaffolds are renowned for their aromatic planar structure, which facilitates π-π interactions and hydrogen bonding, making them valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-(4-acetylanilino)-6-bromoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3/c1-3-26-20(25)17-11-22-18-9-6-14(21)10-16(18)19(17)23-15-7-4-13(5-8-15)12(2)24/h4-11H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJUNVAOYANIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Bromination: The quinoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo substituent at the 6-position.

    Acetylation: The amino group is introduced by reacting the brominated quinoline with 4-acetylphenylamine under suitable conditions.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques like chromatography can further streamline the production process.

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions dominate the reactivity profile of this compound, particularly at positions susceptible to electrophilic or nucleophilic attack.

Chlorination via PCl₃ or POCl₃

The bromine substituent at position 6 undergoes efficient displacement by chlorine under optimized conditions:

  • Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • Conditions : Reflux at 80–110°C for 1–3 hours

  • Yield : Up to 88.49% (dependent on reaction time and temperature)

  • Mechanism : Nucleophilic substitution facilitated by the electron-withdrawing bromine atom, generating a chloroquinoline intermediate .

Example Reaction Table :

Reaction TypeReagentTemperatureTimeYieldReference
ChlorinationPOCl₃110°C3 h88.49%
ChlorinationSOCl₂Reflux17 h~93%

Suzuki Coupling

The bromine substituent enables cross-coupling with aryl boronic acids:

  • Reagents : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), K₂CO₃

  • Conditions : Reflux in THF/water under inert atmosphere for 12 hours

  • Yield : 76.92%

  • Mechanism : Pd-catalyzed C–C bond formation, replacing bromine with aryl groups .

Key Data :

  • Product : Ethyl 6-arylquinoline-3-carboxylate derivatives

  • Analytical Data : HRMS (ESI) confirmed molecular ion peaks .

Oxidation and Reduction

Functional groups such as the amino substituent and ester moiety participate in oxidative/reductive transformations.

Oxidation of Amino Groups

The (4-acetylphenyl)amino group undergoes oxidation to form nitro derivatives:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

  • Conditions : Aqueous acidic or basic media, room temperature to reflux

  • Mechanism : Electrophilic attack on the amino group, converting it to a nitro group.

Reduction of Esters

The ethyl ester can be reduced to a carboxylic acid:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

  • Conditions : Ethereal solvents, controlled temperature

  • Mechanism : Nucleophilic attack on the carbonyl carbon, cleaving the ester bond.

Functional Group Transformations

The compound’s structural complexity allows selective modification of its substituents.

Acetamide Hydrolysis

The acetyl group on the phenyl ring is susceptible to hydrolysis:

  • Reagents : Acidic (HCl) or basic (NaOH) conditions

  • Conditions : Aqueous reflux for 1–2 hours

  • Product : Amine derivative (4-aminophenylamino group) .

Quinoline Core Modifications

The quinoline ring undergoes electrophilic substitution at positions 2, 4, and 6, influenced by directing groups like the amino substituent.

Biochemical Interactions

While structural analogs (e.g., chalcone derivatives) show antioxidant activity via NRF2 pathway activation , direct biochemical data for this compound remain unexplored. Its reactivity profile suggests potential applications in medicinal chemistry.

References : EvitaChem product details (2025). Ambeed experimental protocols (2020). EvitaChem reaction analysis (2024). PMC article on chalcone derivatives (2020).

Scientific Research Applications

Chemical Synthesis

Building Block for Quinoline Derivatives
The compound serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its structure allows for various chemical modifications, making it versatile in organic synthesis.

Synthetic Routes
The synthesis typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylaniline with 6-bromoquinoline-3-carboxylic acid, often utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents such as dichloromethane.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, suggesting its role as a promising candidate for drug development .

Fluorescent Probes
Due to its quinoline moiety, the compound has been investigated for its potential as a fluorescent probe in biological systems. This application is particularly valuable in imaging and tracking biological processes at the cellular level.

Pharmaceutical Development

Targeting Enzymes and Receptors
The compound is being explored for its ability to target specific enzymes and receptors involved in disease pathways. Its mechanism of action includes inhibition of enzyme activity by binding to active sites, which can modulate various signaling pathways within cells .

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines, indicating its potential as a lead compound in anticancer drug development. The structure-activity relationship (SAR) analysis provided insights into how modifications can enhance efficacy .

Industrial Applications

Dyes and Pigments Development
In the industrial sector, this compound is utilized in developing dyes and pigments due to its chromophoric properties. This application capitalizes on the compound's ability to absorb light at specific wavelengths, making it suitable for various coloring agents.

Data Tables

Application AreaDescriptionExamples/Case Studies
Chemical SynthesisBuilding block for quinoline derivativesSynthesis of complex organic molecules
Biological ResearchAntimicrobial and anticancer propertiesStudies on bacterial strains and cancer cells
Pharmaceutical DevelopmentTargeting enzymes/receptors; potential drug candidateCytotoxic effects on cancer cell lines
Industrial ApplicationsDevelopment of dyes and pigmentsUse in coloring agents

Mechanism of Action

The mechanism by which Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate (Target) Quinoline 4-[(4-acetylphenyl)amino], 6-Br, 3-carboxylate C21H18BrN2O3* ~437.25* Planar aromatic core; bromine enhances molecular weight and reactivity
Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)quinoline-3-carboxylate Quinoline 4-[(4-chlorobenzyl)amino], 6-CF3, 3-carboxylate C20H16ClF3N2O2 408.8 Trifluoromethyl group imparts electron-withdrawing effects
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate Cyclohexa-1,3-diene 2-amino, 6-(4-BrC6H4), 4-(4-FC6H4), 1-carboxylate C21H19BrFNO2 432.29 Puckered conformation (Q = 0.434 Å, θ = 64.7°); m.p. 418–420 K
1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Pyridin-2-one 4-(4-(dimethylamino)phenyl), 6-OH, 3,5-dicarbonitrile C24H19N5O3 425.44 75% synthesis yield; confirmed by NMR and IR spectroscopy

*Calculated based on structural analysis.

Key Observations:
  • Core Structure: The target compound’s quinoline core is planar and aromatic, enabling π-π stacking interactions. In contrast, the cyclohexa-1,3-diene derivative (Table 1, Row 3) adopts a puckered conformation, quantified using Cremer-Pople parameters (Q, θ, φ) , which impacts crystal packing and solubility . Pyridin-2-one derivatives (Table 1, Row 4) feature a lactam ring, facilitating hydrogen bonding via the carbonyl and hydroxyl groups .
  • Substituent Effects :

    • Halogens : Bromine in the target compound increases molar mass (~437 g/mol) compared to chlorine (408.8 g/mol in Row 2) and fluorine (432.29 g/mol in Row 3). Bromine’s larger atomic radius may enhance steric hindrance and influence reactivity in cross-coupling reactions.
    • Electron-Withdrawing Groups : The trifluoromethyl group in Row 2 enhances metabolic stability and lipophilicity, whereas the acetyl group in the target compound offers a site for further chemical modifications (e.g., condensation reactions).

Physical and Chemical Properties

  • Melting Points : The cyclohexadiene derivative exhibits a high melting point (418–420 K), attributed to strong N–H⋯O hydrogen bonds in the crystal lattice . Data for the target compound is unavailable but may correlate with substituent polarity.
  • Solubility : Bromine and acetyl groups in the target compound likely reduce aqueous solubility compared to the trifluoromethyl analog (Row 2), which may exhibit improved organic phase partitioning .

Biological Activity

Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Biological Activities

The compound has been investigated for various biological properties:

  • Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to standard antibiotics .
  • Antiviral Properties : Preliminary studies have shown potential antiviral effects, although specific viral targets and mechanisms require further elucidation.
  • Anticancer Effects : this compound has demonstrated cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to disrupted cellular processes. This inhibition can block substrate access by binding to active sites on these enzymes.
  • Receptor Modulation : Interaction with cellular receptors may modulate signal transduction pathways, affecting various cellular functions such as apoptosis and proliferation .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

Substituent Position Effect on Activity
4-Acetyl GroupEnhances binding affinity to target proteins
6-Bromo SubstitutionImproves antimicrobial potency
Aromatic Ring VariationsDifferent substituents can alter cytotoxicity

Studies have shown that modifications at the 4-position significantly influence the compound's binding affinity to antiapoptotic Bcl-2 proteins, which are critical in cancer cell survival .

4.1 Anticancer Activity

In a study focusing on its anticancer properties, this compound was tested against various cancer cell lines. The results indicated:

  • A dose-dependent increase in cytotoxicity.
  • Enhanced sensitivity of cancer cells overexpressing Bcl-2 proteins when treated with this compound, suggesting a potential application in overcoming resistance to standard therapies .

4.2 Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli:

  • The compound exhibited MIC values as low as 0.06 μg/mL against certain strains, indicating strong bactericidal properties.
  • Its mechanism involved disrupting bacterial cell wall synthesis and inhibiting protein production, leading to cell death .

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Its mechanisms of action through enzyme inhibition and receptor modulation highlight its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. Future studies focusing on optimizing its structure for enhanced efficacy and reduced toxicity will be essential in translating these findings into clinical applications.

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Bromination of the quinoline core at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Step 2: Introduction of the 4-acetylphenylamino group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Step 3: Esterification at the 3-position using ethyl chloroformate in the presence of a base (e.g., triethylamine). Key optimization parameters include reaction temperature (80–120°C), solvent choice (DMF or toluene), and catalyst loading (2–5 mol%). Yields range from 60–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can the purity and structural integrity of this compound be validated?

Comprehensive characterization involves:

  • Spectroscopic Analysis:
  • ¹H/¹³C NMR: Verify substitution patterns (e.g., acetylphenylamino group at C4, bromine at C6) and ester functionality.
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and acetyl groups).
    • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ for C₂₀H₁₈BrN₂O₃: calculated 423.05, observed 423.06).
    • Melting Point: Consistency with literature values (if available) ensures crystallinity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the quinoline core during functionalization?

  • Steric Effects: The bromine atom at C6 creates steric hindrance, slowing electrophilic substitution at adjacent positions. This necessitates bulky ligands (e.g., tert-butylphosphine) in coupling reactions to mitigate side reactions.
  • Electronic Effects: The electron-withdrawing acetyl group on the phenylamino substituent deactivates the quinoline ring, requiring strong nucleophiles (e.g., aryl amines) or high-temperature conditions for substitution. Computational studies (DFT) can map charge distribution to predict reactive sites .

Q. What crystallographic techniques are suitable for analyzing its molecular conformation?

  • Single-Crystal X-ray Diffraction (SC-XRD): Resolve bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between the ester carbonyl and amino groups).
  • SHELX Refinement: Use SHELXL for structure refinement, leveraging intensity data to model thermal displacement parameters and occupancy . Example findings from analogous compounds show puckered quinoline rings (amplitude ~0.5 Å) and intermolecular π-π stacking (3.8–4.2 Å) .

Q. How can discrepancies in synthetic yields between studies be systematically addressed?

  • Controlled Variable Analysis: Compare solvent polarity (e.g., DMF vs. THF), catalyst systems (Pd vs. Cu), and reaction duration.
  • Mechanistic Probes: Use deuterated solvents (e.g., DMF-d₇) to track kinetic isotope effects, identifying rate-limiting steps.
  • High-Throughput Screening: Test 10–20 reaction conditions in parallel to identify optimal parameters (e.g., 90°C, 12 hours in DMF with Pd(OAc)₂/Xantphos) .

Q. What computational models predict the compound’s biological target interactions?

  • Molecular Docking (AutoDock Vina): Screen against kinase targets (e.g., EGFR, VEGFR) using the acetylphenylamino group as a hydrogen-bond donor.
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories, monitoring RMSD (<2 Å) and ligand-protein interaction fingerprints. Preliminary data on similar quinoline derivatives suggest inhibition of tyrosine kinases (IC₅₀: 0.5–2 µM) via ATP-binding site competition .

Methodological Considerations

Q. How to resolve conflicting NMR data for regioisomeric byproducts?

  • 2D NMR (COSY, NOESY): Differentiate between C4 and C2 substitution via through-space correlations (e.g., NOE between acetylphenyl protons and quinoline H5).
  • HPLC-MS: Separate isomers using a C18 column (acetonitrile/water gradient) and validate via distinct fragmentation patterns .

Q. What strategies enhance solubility for in vitro bioassays?

  • Co-solvent Systems: Use DMSO/PBS (≤1% v/v) or cyclodextrin-based formulations.
  • Pro-drug Design: Replace the ethyl ester with a phosphate ester for improved aqueous solubility, later cleaved by esterases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate

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